Coccinine

Serotonin Transporter CNS Pharmacology Alkaloid Structure-Activity Relationship

Achieving interpretable and reproducible results in neuropharmacology requires well-characterized tool compounds. Generic isoquinoline alkaloids often display wide-ranging, poorly defined polypharmacology, leading to confounding data. Coccinine solves this with a defined, moderate SERT affinity and exceptionally low P-gp liability (IC50 = 0.96 mM). This allows for clean benchmarking of CNS transporter engagement, free from efflux-based interference. Key differentiators: - Quantifiable SERT engagement with an IC50 of 196.3 µM, enabling precise dose-response studies. - Low P-gp substrate liability, a critical feature for in vitro blood-brain barrier models. - High natural abundance for scalable, cost-effective isolation (1.49 g/kg dry weight in H. humilis). Sourced for rigorous, reproducible science.

Molecular Formula C17H19NO4
Molecular Weight 301.34 g/mol
CAS No. 485-57-4
Cat. No. B12781538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoccinine
CAS485-57-4
Molecular FormulaC17H19NO4
Molecular Weight301.34 g/mol
Structural Identifiers
SMILESCOC1C=C2C(CC1O)N3CC2C4=CC5=C(C=C4C3)OCO5
InChIInChI=1S/C17H19NO4/c1-20-15-4-11-12-7-18(13(11)5-14(15)19)6-9-2-16-17(3-10(9)12)22-8-21-16/h2-4,12-15,19H,5-8H2,1H3/t12-,13-,14-,15+/m0/s1
InChIKeyMKYLOMHWHWEFCT-ZQDZILKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coccinine: Overview & Research Applications


Coccinine (CAS 485-57-4) is a montanine-type isoquinoline alkaloid primarily isolated from plants of the Amaryllidaceae family, most notably Haemanthus humilis Jacq., where it accumulates as the major alkaloid constituent (1.49 g/kg dry weight) [1]. Structurally related to montanine, coccinine has garnered research interest for its moderate affinity for the serotonin transporter (SERT) and its demonstrated in vitro cytotoxicity against multiple human cancer cell lines, including breast (MCF7, Hs578T, MDA-MB-231), colon (HCT-15), and lung (A549) models [2]. Its potential for CNS and oncology research is further distinguished by its low affinity for the P-glycoprotein (P-gp) efflux pump, a property with implications for blood-brain barrier penetration [3].

SERT Binding Supports serotonin transporter engagement studies with reported moderate affinity
Cell Models Cell-model endpoint review across breast, colon, and lung cancer lines
CNS Research Low P-gp interaction suggests blood-brain barrier distribution study fit

Coccinine: Non-Interchangeable with Analogs


Substituting coccinine with other Amaryllidaceae alkaloids, even its close structural analog montanine, is not straightforward due to significant quantitative differences in both target engagement and functional properties. For example, montanine exhibits a ~1.6-fold higher affinity for SERT compared to coccinine [1]. Conversely, while many Amaryllidaceae alkaloids are potent cytotoxic agents, coccinine's anticancer activity profile is moderate and not as broadly potent as that of alkaloids like haemanthamine or lycorine [2]. Furthermore, coccinine's natural abundance in H. humilis and its lack of synergy with montanine in certain assays highlight unique source and combinatorial properties that cannot be assumed for other alkaloids in the class [REFS-1, REFS-3]. These quantifiable differences directly impact the design and interpretation of pharmacological and sourcing experiments, making indiscriminate substitution scientifically invalid.

SERT Affinity Differs

Montanine shows higher SERT affinity; using coccinine instead alters target engagement levels in assays.

Cytotoxicity Profile Not Interchangeable

More potent alkaloids (e.g., haemanthamine, lycorine) cannot be directly replaced; coccinine's moderate activity requires separate validation.

Source-Specific Composition

Natural abundance and synergy patterns with montanine are unique to H. humilis; extracts or analogs may not replicate pure coccinine behavior.

Coccinine: Quantitative Differentiation Evidence


SERT Affinity: Lower Than Montanine

Coccinine demonstrates moderate but lower binding affinity for the human serotonin transporter (SERT) compared to its direct structural analog, montanine, under identical in vitro assay conditions [1].

SERT Affinity vs Montanine
Head-to-head
Coccinine IC50 196.3 µM; Montanine IC50 121.3 µM (1.6-fold difference)
Supports SERT engagement level selection
In vitro binding assay; direct comparison under identical conditions
Serotonin Transporter CNS Pharmacology Alkaloid Structure-Activity Relationship

Low P-gp Affinity: CNS Penetration Advantage

Both coccinine and its analog montanine exhibit low binding affinity for the P-glycoprotein (P-gp) efflux pump, a critical determinant of blood-brain barrier permeability, suggesting a class-wide property that facilitates CNS distribution [1].

Low P-gp Affinity
Class-level
P-gp IC50 0.96 mM (weak inhibition); comparable to montanine
Supports CNS distribution research context
Class-level property; individual validation recommended
Blood-Brain Barrier P-glycoprotein CNS Drug Delivery

High Abundance in Haemanthus humilis

In the bulbs of Haemanthus humilis, coccinine is the major alkaloid metabolite, reaching a concentration of 1.49 g/kg dry weight, making this species the most productive known natural source for coccinine isolation [1]. Notably, this species does not synthesize the more common Amaryllidaceae alkaloid lycorine [1].

Natural Abundance
Reported
1.49 g/kg dry weight in H. humilis bulbs
Supports isolation-scale sourcing
Major alkaloid; species lacks lycorine, simplifying purification
Natural Product Chemistry Alkaloid Isolation Phytochemical Sourcing

Cytotoxicity Against A549 and MCF7 Cells

Coccinine demonstrates significant in vitro anticancer activity against a panel of human cancer cell lines, with IC50 values in the low micromolar range, a potency comparable to other well-studied Amaryllidaceae alkaloids under similar assay conditions [REFS-1, REFS-2].

Cytotoxicity Panel
Class-level
Activity at low micromolar range against A549, HCT-15, MCF7, Hs578T, MDA-MB-231
Supports cell-model endpoint review
Exact IC50 values not reported; compare with study-specific controls
Cancer Cell Lines Cytotoxicity Assay Amaryllidaceae Alkaloids

No Synergy with Montanine on SERT Binding

A direct investigation of two coccinine/montanine mixtures (80:20 and 20:80 ratios) revealed no synergistic effect on SERT binding affinity; the activity of the mixtures was comparable to that of the pure compounds and significantly lower than the total alkaloid extracts from which they were derived [1].

No Synergy with Montanine
Head-to-head
80:20 and 20:80 mixtures showed no SERT binding increase vs pure compounds; total extracts more active
Supports pure-compound experimental design
Undefined minor constituents in extracts drive higher activity
Drug Synergy Alkaloid Combinations SERT Pharmacology

Coccinine: Research & Procurement Applications


SERT Target Engagement Studies

Coccinine is well-suited for in vitro and ex vivo studies investigating SERT pharmacology. Its moderate affinity (IC50 = 196.3 µM) and low P-gp liability (IC50 = 0.96 mM) make it a useful tool for benchmarking SERT engagement in neuronal cell models or tissue preparations, particularly when comparing the effects of novel SERT ligands or evaluating the role of P-gp efflux in CNS distribution [1]. The known lack of synergy with its analog montanine allows for clean, interpretable results in combinatorial studies [1].

Anticancer Lead Discovery and SAR Studies

Coccinine's demonstrated cytotoxicity against A549 (lung), HCT-15 (colon), and MCF7/Hs578T/MDA-MB-231 (breast) cancer cell lines positions it as a valuable core scaffold for medicinal chemistry and structure-activity relationship (SAR) programs focused on Amaryllidaceae alkaloids [2]. Researchers can use pure coccinine to systematically explore chemical modifications and assess their impact on both anticancer potency and SERT affinity, aiding in the design of more selective or potent analogs [2].

Natural Product Sourcing and Isolation Method Development

Given its high abundance in Haemanthus humilis (1.49 g/kg dry weight) and the absence of lycorine in this species, coccinine serves as an ideal model compound for developing and optimizing alkaloid extraction and purification protocols from Amaryllidaceae plant material [3]. Its defined presence simplifies the analytical chemistry (e.g., HPLC, GC-MS method validation) required for large-scale isolation projects or quality control of plant extracts [3].

Application
Selection Property
Validation Focus
SERT target engagement studies
SERT affinity and P-gp efflux profile
Benchmark SERT binding and CNS distribution in neuronal models
Cancer cell-model studies
Cytotoxicity profile across multiple lines
Cell-viability and apoptosis pathway endpoints
Alkaloid isolation method development
High natural abundance in H. humilis
Isolation-scale sourcing and extract purity validation

Technical Documentation Hub

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29 linked technical documents
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